N-BENZOYL-N'-(2-FURYLMETHYL)GUANIDINE
Description
Significance of Guanidine (B92328) Scaffold in Chemical Biology and Medicinal Chemistry
The guanidine group, with the formula HN=C(NH2)2, is a fundamental functional group in the fields of medicinal and chemical biology. britannica.com Its significance stems from its unique chemical properties and its presence in a wide array of biologically active molecules. nih.gov Guanidine is a very strong organic base, with its aqueous solutions exhibiting conductivity that approaches that of alkali hydroxides. britannica.com At physiological pH, it exists almost exclusively in its protonated form, the highly stable guanidinium (B1211019) cation [C(NH2)3]+. britannica.comwikipedia.org This stability is a result of resonance delocalization of the positive charge across the three nitrogen atoms. britannica.com
The guanidinium group is a key feature of the amino acid arginine, which plays a crucial role in numerous biological processes. nih.gov Beyond its role in peptides and proteins, the guanidine moiety is considered an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govnih.gov Guanidine derivatives have been developed as therapeutic agents for a wide spectrum of diseases. nih.govsci-hub.se Historical and modern examples include:
Antidiabetic agents : The development of biguanides like metformin, a first-line treatment for type 2 diabetes, originated from research into guanidine derivatives. britannica.comwikipedia.org
Antimicrobial agents : Various guanidine-containing compounds exhibit potent antibacterial and antifungal properties. asianpubs.orgmdpi.comresearchgate.net For instance, chlorhexidine, a bis-biguanide, is a widely used disinfectant.
Enzyme inhibitors : The guanidinium group's ability to interact with negatively charged residues in enzyme active sites, such as carboxylate groups, makes it a common feature in the design of enzyme inhibitors. nih.gov This includes inhibitors of nitric oxide synthase (NOS) and proteases. nih.gov
Other therapeutic areas : Guanidine derivatives have been investigated for their utility as anti-inflammatory, antithrombotic, and antineoplastic agents. nih.govasianpubs.org
The synthesis of molecules containing the guanidine group has been a subject of extensive research, with various methods developed to introduce this functional group and its derivatives into target structures. nih.gov The ability to modify the guanidine group allows for the fine-tuning of a molecule's biological activity and selectivity. nih.gov
| Property | Description | Source(s) |
| Structure | HN=C(NH₂)₂ | britannica.com |
| Basicity | Very strong base (pKaH of conjugate acid is 13.6) | wikipedia.org |
| Protonated Form | Guanidinium ion [C(NH₂)₃]⁺, stabilized by resonance | britannica.comwikipedia.org |
| Biological Role | Key component of arginine; important pharmacophore | nih.govnih.gov |
| Therapeutic Uses | Antidiabetic, antimicrobial, anti-inflammatory, enzyme inhibitors | nih.govwikipedia.orgasianpubs.org |
Overview of Furan-Containing Organic Compounds in Chemical Research
Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.comresearchgate.net This structural motif is a cornerstone in organic chemistry, found in numerous natural products and serving as a versatile building block for the synthesis of more complex molecules. numberanalytics.comacs.org
The chemical properties of furan are dictated by its aromaticity and the presence of the oxygen atom. numberanalytics.com It has six π-electrons, conforming to Hückel's rule for aromaticity. numberanalytics.com However, its resonance energy is significantly lower than that of benzene (B151609), making it less aromatic and more reactive. acs.org This unique reactivity profile allows furan to participate in a wide range of chemical transformations, making it a valuable synthon in organic synthesis. acs.org Furan can act as a nucleophilic aromatic ring, a bis(enol ether), and an electron-rich diene for cycloaddition reactions like the Diels-Alder reaction. acs.org
Furan and its derivatives have broad applications:
Pharmaceuticals and Agrochemicals : The furan nucleus is a structural component of many biologically active compounds. numberanalytics.comresearchgate.net The modification of furan-containing lead compounds is a common strategy in drug discovery. ijsrst.comnih.gov
Advanced Materials : Furan derivatives, such as furfural, are used to produce polymers and thermosetting resins with desirable properties like high thermal stability and chemical resistance. numberanalytics.comresearchgate.net
Sustainable Chemistry : As many furan compounds can be derived from biomass (e.g., 5-hydroxymethylfurfural (B1680220) from hexoses), they are central to the development of sustainable technologies and bio-derived chemicals. nih.gov
The synthesis of furan derivatives is an active area of research, with continuous efforts to develop more efficient and sustainable methods. numberanalytics.comijsrst.com
| Property | Description | Source(s) |
| Structure | Five-membered heterocyclic ring with one oxygen atom (C₄H₄O) | numberanalytics.com |
| Aromaticity | Aromatic, but less stable than benzene, making it more reactive | numberanalytics.comacs.org |
| Reactivity | Can undergo various reactions including cycloadditions (Diels-Alder), acting as a versatile building block | acs.org |
| Applications | Found in pharmaceuticals, agrochemicals, natural products, and used in the synthesis of advanced polymers | numberanalytics.comresearchgate.netijsrst.com |
| Sustainability | Key platform chemical derivable from biomass | nih.gov |
Contextualization of N-Benzoyl-N'-(2-furylmethyl)guanidine within Guanidine Derivatives Research
This compound is a chemical compound that integrates the key structural features discussed previously: a guanidine core, a benzoyl group, and a furan ring. ontosight.ai This specific arrangement places it within the class of N-acylguanidines, which are guanidine derivatives where one of the nitrogen atoms is acylated. The presence of the benzoyl group (an acyl group) is known to decrease the basicity of the guanidine moiety compared to its unsubstituted form. sci-hub.se
This compound is of interest in medicinal chemistry due to the potential for synergistic or unique biological activities arising from the combination of its constituent parts. ontosight.ai Research into guanidine derivatives often involves exploring how different substituents on the guanidine nitrogen atoms influence interactions with biological targets. nih.govontosight.ai
The investigation of N-acylguanidine derivatives is a prominent theme in drug discovery. For example, series of acylguanidine derivatives have been synthesized and evaluated as potent inhibitors of various enzymes, such as:
Neuraminidase : Acylguanidine derivatives of known antiviral drugs like oseltamivir (B103847) and zanamivir (B325) have been developed, showing potent inhibitory activity against influenza virus neuraminidase. nih.govrsc.org
Tryptophan Hydroxylase 1 (TPH1) : A class of open-chain acyl guanidine compounds was identified as highly potent TPH1 inhibitors, which is a target for regulating peripheral serotonin. nih.gov
The synthesis of this compound would likely involve multi-step synthetic routes common in medicinal chemistry, potentially starting from furfurylamine (B118560) (2-furylmethylamine) and reacting it with a benzoyl-protected guanidinylating agent. While specific biological activity data for this compound is not widely published in the reviewed literature, its structure suggests it is a candidate for investigation in various therapeutic areas where guanidine and furan moieties have shown promise. ontosight.ai Further research, including in vitro and in vivo studies, would be necessary to fully elucidate its pharmacological profile and potential applications. ontosight.ai
| Identifier | Value | Source(s) |
| Compound Name | This compound | ontosight.ai |
| CAS Number | Not specified in search results | |
| Other Identifiers | CHEMBL1536051, MLS001075345 | ontosight.ai |
| Chemical Class | N-Acylguanidine | ontosight.ainih.gov |
| Structural Features | Guanidine core, Benzoyl group, Furylmethyl group | ontosight.ai |
Properties
IUPAC Name |
N-[N'-(furan-2-ylmethyl)carbamimidoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-13(15-9-11-7-4-8-18-11)16-12(17)10-5-2-1-3-6-10/h1-8H,9H2,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSITUVFCIPKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=NCC2=CC=CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Approaches to N Benzoyl N 2 Furylmethyl Guanidine and Analogues
Established Guanidinylation Methodologies
The conversion of an amine into a guanidine (B92328), known as guanidinylation, is a fundamental transformation for which numerous reagents and methods have been developed. These methodologies often involve the use of protecting groups to modulate the reactivity and basicity of the guanidine functional group during synthesis.
The transformation of primary and secondary amines into their corresponding guanidines is typically achieved using electrophilic guanidinylating agents. These reagents react with the nucleophilic amine to form a C-N bond, establishing the core guanidine structure. A common strategy involves the use of protected S-methylisothioureas or pyrazole-based reagents.
Several reagents have been developed for the efficient conversion of amines to guanidines, often in a protected form to facilitate purification and subsequent reactions. thieme-connect.com N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea and N,N′-bis(benzyloxycarbonyl)-S-methylisothiourea are widely used. thieme-connect.commdpi.com The reaction typically involves a thiophilic metal salt, such as HgCl₂, or other activators to promote the displacement of the methylthio group by the amine. mdpi.comnih.gov To avoid the use of toxic heavy metals, alternative activators like cyanuric chloride (TCT) can be used with di-Boc-thiourea. organic-chemistry.org
Researchers have also developed improved reagents, such as N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea, which exhibit superior reactivity due to the electron-withdrawing effects of the halogen substituents. organic-chemistry.org The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) has been shown to accelerate these reactions. thieme-connect.comorganic-chemistry.org Another widely utilized reagent is 1H-pyrazole-1-carboxamidine hydrochloride, which is effective for the guanidinylation of primary amines and offers advantages in reactivity and solubility. ntnu.no
The choice of protecting group is critical, as it influences the stability of the intermediate and the conditions required for its eventual removal. The tert-butoxycarbonyl (Boc) group is common and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), while the benzyloxycarbonyl (Cbz) group is typically removed by hydrogenolysis. thieme-connect.commdpi.comorganic-chemistry.org
| Guanidinylation Reagent | Common Protecting Groups | Typical Activator/Co-reagent | Key Features | Reference |
|---|---|---|---|---|
| N,N′-diprotected-S-methylisothiourea | Boc, Cbz | HgCl₂, Cu(I)/Ag(I) salts, DMAP | Widely used; high yields; requires activator. | thieme-connect.commdpi.comnih.gov |
| N,N′-diprotected-thiourea | Boc | Cyanuric Chloride (TCT), Mukaiyama's reagent | Avoids heavy metal waste. | nih.govorganic-chemistry.org |
| 1H-Pyrazole-1-carboxamidine | None on reagent (forms salt) | Often used as HCl salt; base may be added. | Good reactivity and solubility; avoids protection/deprotection steps. | ntnu.no |
| N,N′-bis(ortho-halo-Cbz)-S-methylisothiourea | ortho-Cl-Cbz, ortho-Br-Cbz | DMAP | Superior reactivity; stable to TFA. | organic-chemistry.org |
While the guanidine carbon is generally electron-deficient, making it susceptible to nucleophilic attack, its resonance stabilization makes direct substitution challenging unless the group is activated. nih.govorganic-chemistry.org However, guanidine itself, often sourced from salts like guanidine carbonate, is a potent binucleophilic reagent. Its nucleophilicity allows it to participate in reactions where it attacks electrophilic centers to build more complex heterocyclic systems.
A relevant example is the reaction of guanidine with 3-arylmethylidenefuran-2(3H)-ones. nih.gov In the presence of a base such as sodium ethoxide, guanidine attacks the electrophilic centers of the furanone derivative. This process leads to the construction of a pyrimidine ring fused or linked to the furan (B31954) moiety, demonstrating the utility of guanidine as a nucleophile in heterocyclization reactions. nih.gov The reaction pathway involves an initial nucleophilic attack by a guanidine amino group, followed by ring-opening of the lactone and subsequent intramolecular cyclization to form the stable pyrimidine product. nih.gov This strategy highlights how guanidine carbonate can serve as a precursor to the nucleophilic guanidine base needed for constructing complex molecular architectures.
Specific Synthetic Routes for N-Benzoyl-N'-(2-furylmethyl)guanidine Core Structure
Guanidinylation of Furfurylamine (B118560) : The primary amine, furfurylamine, can be converted to the corresponding N-(2-furylmethyl)guanidine. This could be achieved using a reagent like 1H-pyrazole-1-carboxamidine hydrochloride. ntnu.no Alternatively, a protected guanidine could be installed using N,N'-di-Boc-S-methylisothiourea and an activator, which would yield a protected N-(2-furylmethyl)guanidine intermediate.
Benzoylation of the Guanidine : The resulting guanidine could then be selectively N-acylated with benzoyl chloride or benzoic anhydride under controlled conditions. The presence of multiple nitrogen atoms in the guanidine group can lead to over-acylation, so careful control of stoichiometry and reaction conditions would be necessary. nih.gov The increased acidity of the initially formed mono-N-acylguanidine can complicate this step. nih.gov
An alternative, and potentially more controlled, route would be to react furfurylamine with benzoyl isothiocyanate. This would form an N-benzoyl-N'-(2-furylmethyl)thiourea intermediate. This thiourea could then be converted to the desired guanidine using an activating agent (e.g., Mukaiyama's reagent) in the presence of an amine or ammonia, or through desulfurization with a thiophilic metal salt.
Derivatization Strategies for Structural Modification
The synthesis of analogues of this compound relies on methods to introduce the furan and benzoyl groups onto a guanidine scaffold.
The incorporation of a furan ring into guanidine-containing molecules can be achieved by starting with furan-based precursors. Furfurylamine is a readily available starting material for introducing the 2-furylmethyl group onto a guanidine core. nih.gov
One study explored the reactivity of furfuryl guanidines in Diels-Alder cycloadditions. It was found that furfurylamine could first be converted to a furfuryl guanidinium (B1211019) salt. nih.gov The success of subsequent cycloaddition reactions with dienophiles was highly dependent on the counter-ion. Non-nucleophilic anions like hexafluorophosphate allowed for the desired [4+2] cycloaddition to occur, yielding guanidine-substituted oxanorbornanes. In contrast, nucleophilic halide anions led to competing aza-Michael addition reactions. nih.gov This demonstrates a sophisticated method for building complex polycyclic structures from a simple furan-containing guanidine.
Another approach involves building a new heterocyclic ring onto a furan precursor using guanidine as a reagent. As mentioned previously, 3-arylmethylidenefuran-2(3H)-ones react with guanidine carbonate in the presence of a base to yield pyrimidine derivatives that retain the furan structure, such as 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-one. nih.gov
| Starting Material | Reagent(s) | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| Furfurylamine | Isothiouronium iodides | Furfuryl guanidinium salts | Direct guanidinylation of a furan-containing amine. | nih.gov |
| Furfuryl guanidinium salts | Dimethyl acetylenedicarboxylate (DMAD) | Guanidine-substituted oxanorbornadienes | Reaction pathway (cycloaddition vs. aza-Michael) is controlled by the anion. | nih.gov |
| 3-Arylmethylidenefuran-2(3H)-one | Guanidine carbonate, Sodium ethoxide | Furan-containing pyrimidines | Guanidine acts as a binucleophile to construct a new heterocyclic ring. | nih.gov |
Introducing a benzoyl group to form an N-acylguanidine is a key step in synthesizing the target compound. Several methods exist for this transformation. A one-pot multicomponent reaction involving the palladium-catalyzed carbonylative coupling of cyanamide and aryl halides, followed by amination, can produce N-acylguanidines. organic-chemistry.org
A more direct method involves the activation of acylcyanamides. Treating an acylcyanamide with chlorotrimethylsilane (TMSCl) generates a reactive N-silylcarbodiimide intermediate, which readily guanylates a wide range of primary and secondary amines to afford mono-N-acylguanidines. nih.gov This reaction is often rapid for aliphatic amines at room temperature. nih.gov
The synthesis of benzyl guanidine derivatives often utilizes Boc-protected S-methylisothiourea for the initial guanidinylation, followed by other functionalizations and final deprotection with TFA. mdpi.comresearchgate.net A parallel strategy is observed in the synthesis of N-benzoyl-N'-furoyl semicarbazide derivatives, where substituted benzoyl isocyanates react with a hydrazine via nucleophilic addition to form the core structure. nih.govmdpi.com This highlights the utility of benzoyl isocyanates or isothiocyanates as reactive precursors for introducing the N-benzoyl functionality onto a nucleophilic nitrogen atom, a strategy directly applicable to the synthesis of N-benzoyl guanidines from simpler guanidine precursors.
Analytical Methodologies for Structural Confirmation and Purity Assessment
The structural elucidation and purity verification of this compound and its analogues are performed using a combination of spectroscopic and chromatographic techniques. These methods provide comprehensive information regarding the molecule's structure, functional groups, and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental technique for the structural analysis of the compound.
¹H NMR Spectroscopy is utilized to determine the number and chemical environment of protons. For this compound, characteristic signals are anticipated for the protons of the benzoyl group (typically in the aromatic region, δ 7.4-8.0 ppm), the furan ring (δ 6.2-7.4 ppm), the methylene (B1212753) bridge (a singlet or doublet around δ 4.5 ppm), and the NH protons of the guanidine moiety. The NH protons often appear as broad signals over a wide chemical shift range (frequently δ 7.0-9.0 ppm) and may undergo exchange with deuterium oxide (D₂O).
¹³C NMR Spectroscopy identifies the number of distinct carbon environments within the molecule. Expected signals include the carbonyl carbon of the benzoyl group (δ ~165-170 ppm), the guanidinyl carbon (δ ~155-160 ppm), and the carbons of the aromatic and furan rings, along with the methylene carbon.
Infrared (IR) Spectroscopy is employed to identify the functional groups present. Key vibrational absorptions for this compound would include N-H stretching vibrations (3200-3400 cm⁻¹), C=O stretching of the benzoyl group (around 1650-1680 cm⁻¹), C=N stretching of the guanidine group (around 1600-1650 cm⁻¹), and C-O-C stretching of the furan ring (typically observed near 1015 cm⁻¹).
Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern of the compound, which helps to confirm its identity. For this compound, the molecular ion peak (M⁺) is expected, with characteristic fragmentation likely involving the cleavage of the benzoyl and furfuryl groups, as well as fragmentation of the guanidine core.
Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are used to evaluate the purity of the synthesized compound. HPLC can offer a quantitative measure of purity by separating the target compound from starting materials, by-products, and other impurities. TLC is utilized for rapid, qualitative monitoring of the reaction progress and for initial purity assessments.
The following tables provide predicted analytical data for this compound, based on the analysis of its structural components and data from analogous compounds.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, shifts in ppm relative to TMS)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8-8.0 | m | 2H | Aromatic H (ortho to C=O) |
| ~7.4-7.6 | m | 3H | Aromatic H (meta, para to C=O) |
| ~7.3-7.4 | m | 1H | Furan H (position 5) |
| ~6.2-6.3 | m | 2H | Furan H (positions 3 and 4) |
| ~4.5 | d | 2H | -CH₂- |
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, shifts in ppm relative to TMS)
| Chemical Shift (δ) | Assignment |
|---|---|
| ~168 | C=O (benzoyl) |
| ~158 | C=N (guanidinyl) |
| ~151 | C (furan, position 2) |
| ~142 | C (furan, position 5) |
| ~132 | C (aromatic, para) |
| ~130 | C (aromatic, ipso) |
| ~128 | C (aromatic, ortho/meta) |
| ~110 | C (furan, position 3 or 4) |
| ~107 | C (furan, position 3 or 4) |
Table 4: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3200-3400 | N-H stretch |
| 3115 | C-H stretch (furan) |
| 3060 | C-H stretch (aromatic) |
| 1670 | C=O stretch (amide I) |
| 1630 | C=N stretch |
| 1580, 1450 | C=C stretch (aromatic) |
| 1540 | N-H bend (amide II) |
Table 5: Table of Compound Names
| Compound Name |
|---|
| This compound |
| Benzoyl chloride |
| Ammonium thiocyanate |
| Potassium thiocyanate |
| Benzoyl isothiocyanate |
| 2-(Aminomethyl)furan |
| Furfurylamine |
| N-Benzoyl-N'-(2-furylmethyl)thiourea |
| Mercuric oxide |
| Mercuric chloride |
| Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Triethylamine |
Molecular Mechanisms of Action and Target Interactions
Elucidation of Enzyme-Inhibitor Binding Modes
The inhibition of enzymes by small molecules like N-BENZOYL-N'-(2-FURYLMETHYL)GUANIDINE is a cornerstone of its potential pharmacological activity. The binding of this compound within an enzyme's active or allosteric site is governed by a combination of non-covalent interactions.
Hydrogen bonds are pivotal in the specific recognition and binding of ligands to biological targets. nih.gov The guanidine (B92328) moiety of this compound is a key player in forming these interactions. Guanidines possess the ability to establish strong, non-covalent hydrogen bonds with biomolecules. nih.gov In its protonated form, the guanidinium (B1211019) cation can act as a hydrogen bond donor, interacting with acceptor groups such as carboxylates on amino acid residues like aspartate and glutamate (B1630785) within an enzyme's binding pocket.
While direct studies on this compound are limited, research on similar benzoylguanidine derivatives provides insight. For instance, in studies of a 4-(nitrobenzyl)guanidine derivative (BZG2) inhibiting the SARS-CoV-2 main protease (Mpro), the guanidinium group was observed forming hydrogen bonds with the main chain of specific amino acid residues. nih.gov This suggests that the guanidine group of this compound would similarly engage in crucial hydrogen bonding within a target enzyme's active site.
Beyond hydrogen bonding, van der Waals forces and hydrophobic interactions are critical for the stable binding of an inhibitor. nih.gov The benzoyl and furylmethyl groups of this compound provide the necessary hydrophobicity to engage with nonpolar pockets within an enzyme. nih.gov The aromatic benzoyl ring and the heterocyclic furan (B31954) ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan at the binding site.
Studies on other benzoylguanidines have demonstrated the importance of these hydrophobic interactions. For example, the aromatic groups of a 4-(nitrobenzyl)guanidine derivative contribute significantly to binding through favorable hydrophobic interactions with serine, leucine, and tyrosine residues. nih.gov The optimization of such hydrophobic interactions at the drug-target interface is a key determinant of biological activity. nih.gov
The mode of enzyme inhibition by this compound, whether competitive or non-competitive, dictates its effect on enzyme kinetics. In competitive inhibition, the inhibitor binds to the same active site as the natural substrate, whereas in non-competitive inhibition, it binds to a different site (an allosteric site), altering the enzyme's conformation and activity.
While the specific inhibition mechanism for this compound has not been definitively elucidated in available literature, studies on structurally related compounds offer potential models. For instance, a 4-(nitrobenzyl)guanidine derivative has been shown to act as an uncompetitive inhibitor of the SARS-CoV-2 main protease. nih.gov Uncompetitive inhibition, a form of non-competitive inhibition, involves the inhibitor binding only to the enzyme-substrate complex. This finding suggests that benzoylguanidine derivatives may not always compete directly with the substrate and can exert their inhibitory effects through allosteric modulation. nih.gov
Guanidine Moiety Role in Biological Recognition
The guanidine group is a fundamental component for the biological activity of this compound, primarily due to its ability to exist as a protonated guanidinium cation at physiological pH.
Upon protonation, the guanidine group forms the guanidinium cation, which is stabilized by resonance, delocalizing the positive charge across the three nitrogen atoms. sci-hub.se This delocalization not only contributes to its high basicity but also allows it to act as a versatile interaction hub. The planar, charge-delocalized guanidinium group can form multiple hydrogen bonds in a specific spatial arrangement, often referred to as a "fork-like" structure, enabling it to bind with high affinity to complementary sites on proteins, such as those containing carboxylate or phosphate (B84403) groups. sci-hub.se
This strong interaction capability is a recurring theme in the biological activity of guanidine-containing compounds. nih.govsci-hub.se The guanidinium group's capacity to engage in these robust, non-covalent interactions is a primary driver for its role in molecular recognition and enzyme inhibition. sci-hub.se
The benzoyl group , being a relatively large aromatic structure, contributes to the hydrophobic interactions that secure the compound in the binding pocket. The substitution pattern on this ring is known to be crucial for the potency of benzoylguanidine inhibitors. For example, in a series of (2-methyl-5-(methylsulfonyl)benzoyl)guanidine inhibitors of the Na+/H+ exchanger, the presence and position of substituents on the benzoyl ring significantly influenced their activity. nih.gov
Furan and Benzoyl Ring Contributions to Molecular Engagement with Biological Targets
The furan ring , a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in medicinal chemistry. It is considered a bioisostere of other aromatic rings like benzene (B151609) and thiophene, meaning it can often substitute for these rings without a significant loss of biological activity. nih.gov The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological macromolecules, such as enzymes and receptors. nih.gov Furthermore, the furan ring itself can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. The electronic nature of the furan ring can also influence the reactivity and binding affinity of the entire molecule.
The benzoyl ring , an aromatic phenyl group attached to a carbonyl group, also significantly influences molecular interactions. The aromatic ring can engage in hydrophobic interactions and π-π stacking with biological targets. nih.gov The carbonyl group is a potent hydrogen bond acceptor, capable of forming strong hydrogen bonds with hydrogen bond donors on a biological target, such as the amino groups of lysine (B10760008) or the hydroxyl groups of serine and threonine. researchgate.net The presence of the benzoyl group can also impact the planarity and conformational flexibility of the molecule, which are crucial for fitting into a specific binding site. In some contexts, N-benzoyl derivatives have shown inhibitory activity against enzymes like fatty acid synthase (FASN). mdpi.com
Structural Basis for Observed Biological Efficacy
The biological efficacy of a compound is intrinsically linked to its three-dimensional structure and how that structure complements the binding site of its biological target. For this compound, its efficacy would be determined by the spatial arrangement of its key functional groups and the resulting interactions.
The central guanidine group is a critical component. Guanidine is a strong base that is protonated at physiological pH, forming a positively charged guanidinium ion. This positive charge is delocalized over the three nitrogen atoms through resonance, allowing it to form multiple strong hydrogen bonds and salt bridges with negatively charged amino acid residues, such as aspartate and glutamate, on a target protein. nih.gov This ability to form strong, directed interactions is a common feature in many biologically active molecules and is often crucial for high-affinity binding. nih.govmdpi.com The guanidine moiety's hydrogen-bonding capability is a key factor in its interaction with biological targets. nih.govmdpi.com
The relative orientation of the furanmethyl and benzoyl substituents on the guanidine core is paramount. The flexibility of the methylene (B1212753) linker between the furan ring and the guanidine group allows for a degree of rotational freedom, enabling the furan ring to adopt an optimal position within a binding pocket. The planarity of the benzoylguanidine portion of the molecule, or lack thereof, would also be a determining factor. Studies on similar N-acyl guanidines have shown that the planarity of the acyl guanidine group can be important for binding. researchgate.net
Structure Activity Relationship Sar Studies of N Benzoyl N 2 Furylmethyl Guanidine Derivatives
Impact of Substituent Modifications on the Benzoyl Moiety
Effects of Aromatic Ring Substitution on Biological Activity
Systematic studies are needed to explore how the nature, position, and size of substituents on the benzoyl ring influence the biological activity of N-Benzoyl-N'-(2-furylmethyl)guanidine. Research on other diarylguanidines has shown that the position of substituents (ortho, meta, or para) can significantly affect their affinity for biological targets. nih.gov A focused investigation would involve synthesizing a series of analogs with electron-donating and electron-withdrawing groups at various positions on the phenyl ring and assessing their impact on a specific biological endpoint.
Influence of Heteroatom Linkages and their Chemical Environment
The introduction of heteroatoms or heteroatomic groups as linkers on the benzoyl moiety could modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological activity. There is currently no available research detailing such modifications for this compound.
Role of the 2-Furylmethyl Moiety in Biological Activity
Substituent Effects on the Furan (B31954) Ring
The furan ring is a critical component of the molecule, and its substitution pattern could be a key determinant of biological activity. The biological activity of furan derivatives can be significantly altered by even minor changes in their substitution pattern. utripoli.edu.ly Future studies should investigate the effects of introducing various substituents at different positions on the furan ring.
Importance of Furan Ring Position and Connectivity
The positioning of the furylmethyl group is another area that warrants investigation. While the parent compound is N'-(2-furylmethyl)guanidine, the synthesis and evaluation of the 3-furylmethyl isomer would be crucial to understand the spatial requirements for biological activity. Studies on related furan-containing compounds have highlighted the importance of the substituent's position for biological efficacy. irb.hr
Modifications of the Guanidine (B92328) Core and Linker Regions
The guanidine core is fundamental to the structure and potential activity of the compound. Modifications such as alkylation or acylation of the guanidine nitrogens could significantly alter its basicity and interaction with biological targets. nih.govresearchgate.net Furthermore, altering the linker between the furan ring and the guanidine core, for instance, by extending or rigidifying the methylene (B1212753) bridge, could provide valuable insights into the optimal conformation for activity.
N-Substitution Patterns on Guanidine
The guanidine core is a key functional group, and its substitution pattern significantly impacts molecular interactions with biological targets. Research into related N,N'-diarylguanidine derivatives has provided valuable insights into these relationships.
Studies on diarylguanidines as NMDA receptor antagonists revealed that the position of substituents on the aryl rings is crucial for binding affinity. nih.gov Specifically, compounds with substituents in the ortho or meta positions on the phenyl rings demonstrated greater affinity compared to their para-substituted counterparts. nih.gov Among various substituents, an isopropyl group at the ortho position and an ethyl group at the meta position were found to be optimal for activity. nih.gov
Furthermore, introducing small alkyl substituents onto the guanidine nitrogen atoms can dramatically alter the compound's selectivity profile. The addition of methyl or ethyl groups to diarylguanidines resulted in derivatives that retained high affinity for NMDA receptor ion channel sites but showed a significant decrease in affinity for sigma receptors. nih.gov For example, the trisubstituted guanidine, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, displayed high affinity for the NMDA receptor ion channel site (IC50 = 36 nM) but low affinity for sigma receptors (IC50 = 2540 nM). nih.gov
Conversely, in other classes of guanidine derivatives, N-substitution can be detrimental to activity. In a series of benzyl guanidine derivatives studied for antimicrobial properties, the substitution of a hydrogen atom on the guanidine nitrogen with a methyl or a methoxyethyl group led to a pronounced decrease in potency against S. aureus. mdpi.com This highlights that the effects of N-substitution are highly dependent on the specific molecular scaffold and the biological target.
| Structural Modification | Observed Effect on Activity | Compound Class Example | Reference |
|---|---|---|---|
| ortho or meta-substitution on aryl ring | Increased affinity for NMDA receptor ion channel site | Symmetrically substituted diphenylguanidines | nih.gov |
| para-substitution on aryl ring | Decreased affinity compared to ortho/meta isomers | Symmetrically substituted diphenylguanidines | nih.gov |
| Small alkyl (methyl, ethyl) substitution on guanidine nitrogen | Increased selectivity for NMDA receptors over sigma receptors | N,N'-diarylguanidines | nih.gov |
| Methyl or methoxyethyl substitution on guanidine nitrogen | Significant decrease in antimicrobial potency | Benzyl guanidine derivatives | mdpi.com |
Conformational Constraints and Flexibility within the Molecular Scaffold
The three-dimensional shape (conformation) and rotational freedom of a molecule are pivotal in determining how it fits into a biological target's binding site. Introducing conformational constraints into a flexible molecular scaffold is a powerful strategy for improving affinity and selectivity.
By incorporating the guanidine moiety into a cyclic system, researchers can lock the molecule into a more rigid conformation. This approach has been used to design and synthesize novel α2-adrenoceptor ligands based on 2-amino-1,4-dihydroquinazolines and related heterocyclic systems. nih.gov Computational studies are often employed alongside synthesis to show how such substitutions and variations in the guanidine-containing ring size can effectively probe different areas of the receptor's active site. nih.gov By restricting the molecule's flexibility, it is possible to favor the specific conformation required for optimal binding, thereby enhancing biological activity. This strategy has been instrumental in establishing clear structure-activity relationships for the design of new, potent α2-adrenoceptor ligands. nih.gov
Establishment of Pharmacophore Models for Targeted Biological Effects
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. The development of such models is a key step in rational drug design and virtual screening.
For classes of compounds similar to this compound, such as non-acylguanidine derivatives acting as Sodium-Hydrogen Exchanger (SHE) inhibitors, 3D pharmacophore models have been successfully generated. nih.gov These models are typically derived from a set of structurally diverse and active compounds. A representative pharmacophore model for this class of inhibitors was found to contain two hydrogen bond acceptor sites, two hydrogen bond donor atoms, and one hydrophobic region. nih.gov
Once established, these pharmacophore models serve as 3D queries for searching chemical databases to identify novel compounds that possess the required structural features for activity. nih.gov This virtual screening approach can significantly accelerate the discovery of new lead compounds with desired biological effects.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method involves calculating various molecular descriptors—representing physicochemical properties like lipophilicity, electronics, and sterics—and using statistical methods to build a predictive model.
For derivatives structurally related to N-benzoyl-guanidines, such as N-benzoyl-N'-naphthylthiourea compounds investigated as potential anticancer agents, QSAR studies have identified key properties influencing their activity. atlantis-press.com A study on these compounds as VEGFR2 inhibitors yielded a QSAR model indicating that their activity is influenced by lipophilic (ClogP) and electronic (ELUMO - Energy of the Lowest Unoccupied Molecular Orbital) properties. atlantis-press.com The best QSAR equation was determined to be: Activity = -0.405 (ClogP)² + 1.174 (ClogP) + 5.227 (ELUMO) - 72.983 atlantis-press.com
This equation demonstrates that there is an optimal lipophilicity for activity, as indicated by the parabolic dependence on ClogP. atlantis-press.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the steric and electrostatic fields of the molecules. nih.gov In studies of guanidine derivatives, these models have shown high statistical significance, with cross-validated coefficients (q²) often exceeding 0.6 and conventional coefficients (r²) approaching 0.99, indicating robust predictive power. nih.gov Such models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding further molecular design. frontiersin.org The reliability of these models is typically confirmed by predicting the activity of an external test set of compounds not used in model generation. nih.govnih.gov
| QSAR Method | Key Molecular Descriptors | Statistical Parameters | Key Findings | Reference |
|---|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields, Hydrophobic, H-bond donor/acceptor fields | q² = 0.636 - 0.673 r² = 0.986 - 0.988 | Identified key 3D structural features for activity, used to guide design of novel inhibitors. | nih.gov |
| Fragment Regression Analysis | Hydrophobicity (substituent effects) | pA₂ values (6.2-6.5) | Hydrophobic substituents (e.g., 3,4-di-Cl, 4-Br) enhance antagonistic activity. | nih.gov |
| Multiple Linear Regression (MLR) | Lipophilic (ClogP) and Electronic (ELUMO) properties | r = 0.971 F = 54.777 | Activity is dependent on an optimal balance of lipophilicity and electronic properties. | atlantis-press.com |
| Docking-Based 3D-QSAR | Steric and Electrostatic energy grids | q² = 0.516 Predicted r² = 0.91 | Model aligned with docking results can predict the activity of new inhibitors. | frontiersin.org |
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N-benzoyl-N'-(2-furylmethyl)guanidine, to the active site of a target protein. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a defined scoring function.
In a typical molecular docking study involving this compound, the three-dimensional structure of the compound would be docked against a validated biological target. For instance, studies on other guanidine (B92328) derivatives have explored their potential as inhibitors of enzymes like the main protease (Mpro) of SARS-CoV-2 or as antitubulin agents. tandfonline.comnih.gov The results of such a study would highlight the key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. A study on indole (B1671886) acylguanidines as BACE1 inhibitors, for example, revealed that the guanidine moiety formed crucial hydrogen bonding interactions with the catalytic aspartic acid residues, Asp32 and Asp228. researchgate.net
Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Target X | -8.5 | TYR 88, ASP 120, PHE 250 | Hydrogen bond with ASP 120, Pi-pi stacking with TYR 88 |
| Target Y | -7.2 | LEU 45, VAL 67, ILE 99 | Hydrophobic interactions with LEU 45 and VAL 67 |
Note: The data in this table is illustrative and does not represent published results for this compound.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their binding. mdpi.com
An MD simulation of the this compound-protein complex, obtained from a docking study, would be performed in a simulated physiological environment, including water molecules and ions. The simulation would track the movements of the atoms over a specific time period, typically nanoseconds to microseconds. Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com Such simulations have been effectively used to study the binding mechanisms of various ligands, including chrysin (B1683763) with calmodulin and piperidine/piperazine-based compounds with the sigma 1 receptor. nih.govnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure and properties of a molecule. researchgate.net These methods are crucial for characterizing the intrinsic properties of this compound.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. Conformational analysis would further explore the different spatial arrangements of the molecule (conformers) and their relative energies, which is critical for understanding its flexibility and how it might adapt its shape to fit into a protein's binding site. Theoretical investigations on other guanidine derivatives have successfully used these methods to determine their preferred tautomeric forms and geometries. researchgate.net
Electronic Structure and Reactivity Descriptors
DFT calculations can elucidate the electronic properties of this compound by mapping its electron density distribution. From this, various reactivity descriptors can be derived, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. Additionally, the molecular electrostatic potential (MEP) map can be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is invaluable for predicting how the molecule will interact with its biological target.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is for illustrative purposes and is not based on published experimental or computational results for this compound.
Cheminformatics and Virtual Screening Applications in Compound Discovery
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In drug discovery, a primary application of cheminformatics is virtual screening, which is the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net
This compound could be included in a virtual screening library to assess its potential against a wide array of biological targets. These libraries can be sourced from commercial vendors or public databases like ZINC and PubChem. schrodinger.com The screening process can be either structure-based, relying on molecular docking, or ligand-based, using the known structure of an active compound to find others with similar properties. researchgate.net For example, a comprehensive virtual screening of marine polycyclic guanidine alkaloids was conducted to evaluate their antiviral potential against SARS-CoV-2. nih.gov The identification of this compound as a "hit" in a virtual screening campaign would prioritize it for further experimental testing.
Future Research Directions and Applications in Chemical Biology
Design and Synthesis of Advanced Analogues with Enhanced Specificity
The development of novel synthetic methodologies has significantly streamlined the creation of diverse guanidine (B92328) libraries. mdpi.com Future efforts for N-BENZOYL-N'-(2-FURYLMETHYL)GUANIDINE should focus on generating analogues with improved target specificity and potency.
Structural Modification Strategies : Advanced synthetic methods, including metal-catalyzed cross-coupling reactions, multicomponent reactions, and domino processes, can be employed to create a library of analogues. mdpi.comresearchgate.netnih.gov Modifications could involve altering the substituents on the benzoyl ring, replacing the furan (B31954) ring with other heterocycles, or varying the substitution pattern on the guanidine core itself.
Bio-inspired Design : Drawing inspiration from natural products, the guanidine moiety can be appended to other scaffolds to enhance biological activity. For instance, modifying natural alkaloids with a guanidine group has been shown to increase binding affinity to RNA targets by more than tenfold. rsc.org A similar strategy could be applied to create hybrid molecules based on the this compound framework.
Specialized Guanidines : The synthesis of specialized analogues, such as photoswitchable guanidines, could be explored. kcl.ac.uk These compounds can be activated by light to modulate biological membranes, offering a novel approach to targeted therapy and potentially reducing off-target effects. kcl.ac.uk Another avenue is the development of "lipoguanidines," which incorporate a lipid component to improve interaction with bacterial cytoplasmic membranes. kcl.ac.uk
Exploration of Novel Biological Targets and Signaling Pathways
Guanidine derivatives are known to interact with a multitude of biological targets, leading to a wide range of pharmacological effects, including antitumor and antimicrobial activities. nih.govmdpi.com A critical future direction is the systematic screening of this compound and its analogues to identify and validate their molecular targets and signaling pathways.
Screening Against Known Guanidine Targets : The compound should be evaluated against targets known to be modulated by other guanidine derivatives. These include:
Receptors : G-protein coupled receptors such as muscarinic (M2/M4), 5-HT3, and prokineticin (PKR1) receptors are potential targets. nih.govsci-hub.senih.gov
Enzymes : Inhibition of enzymes like urokinase-type plasminogen activator (uPA), a serine protease involved in cancer metastasis, could be investigated. sci-hub.se
Ion Channels : The potential to act as ion channel blockers in neuronal cells could be explored for applications in pain and epilepsy. sci-hub.se
Nucleic Acids : Given that DNA is a known target for some guanidine compounds, the interaction of this compound with DNA and structured RNA should be assessed. nih.govrsc.org
Pathway Analysis : Upon identification of a primary target, subsequent studies should aim to elucidate the downstream signaling pathways affected by the compound. This could involve investigating effects on mitochondrial-mediated apoptosis, reactive oxygen species (ROS) formation, or specific kinase signaling cascades. nih.gov For example, some guanidine compounds are known to target the {DK-1/Akt} signaling pathway. sci-hub.se
Development of Advanced Methodologies for Efficacy Assessment in Preclinical Research Models
To accurately gauge the therapeutic potential of this compound analogues, robust and relevant preclinical assessment models are essential.
In Vivo Efficacy Models : Depending on the identified biological activity, specific animal models should be employed. For instance, if antifungal properties are discovered, mouse models of oral or disseminated candidiasis could be used to evaluate in vivo efficacy. mdpi.com For potential anticancer activity, tumor xenograft models remain a valuable tool. kcl.ac.uk If the compounds show affinity for opioid receptors, their analgesic potential can be assessed in relevant pain models. nih.gov
Advanced Analytical Techniques : The quantification of the parent compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. Methodologies combining solid-phase extraction (SPE) with advanced analytical techniques like hydrophilic interaction liquid chromatography (HILIC) and tandem mass spectrometry (LC-MS/MS) should be developed for accurate detection. nih.govresearchgate.net
Cellular Uptake and Delivery : The efficiency of cellular internalization is a key factor for drug efficacy. Guanidinylated dendrimers have been shown to act as efficient molecular transporters, enhancing cellular uptake. researchgate.net Investigating the conjugation of this compound to such delivery systems could be a promising strategy to improve its bioavailability and therapeutic index. researchgate.net
Integration of Multi-Omics Data in Research
A systems biology approach, integrating various "omics" data, will provide a comprehensive understanding of the mechanism of action of this compound.
Metabolomics : The metabolic fate of the compound needs to be investigated. Studies on other guanidine derivatives, such as isopropoxy benzene (B151609) guanidine, have successfully used techniques like UHPLC-Q-TOF-MS/MS to identify major metabolites formed through pathways like hydroxylation and cyclization in liver microsomes. nih.gov This approach can map the metabolic pathways of this compound, providing insights into its stability and potential active metabolites. nih.gov
Transcriptomics and Proteomics : Analyzing changes in gene and protein expression in response to treatment with the compound can help identify affected signaling pathways and potential off-target effects. This data can be integrated into metabolic models to predict drug targets and understand the system-wide impact of the molecule.
Interactive Data Table: Future Research Strategies for this compound
| Research Area | Proposed Strategy | Potential Targets/Applications | Key Methodologies |
|---|---|---|---|
| Analogue Synthesis | Employ multicomponent reactions and bio-inspired design. | Enhanced specificity for receptors or enzymes; Antimicrobial; Anticancer. | Metal-catalyzed synthesis, Solid-phase synthesis. mdpi.com |
| Target Identification | Screen against a panel of known guanidine-binding proteins. | Neurological disorders (5-HT3, M2/M4 receptors); Cancer (uPA); Infectious diseases (bacterial membranes). nih.govsci-hub.se | Radioligand binding assays, Enzyme inhibition assays, In vitro cytotoxicity screening. |
| Preclinical Efficacy | Utilize relevant in vivo disease models. | Fungal infections, Cancer, Pain management. | Mouse models of candidiasis, Tumor xenografts, CNS penetration studies. kcl.ac.ukmdpi.comnih.gov |
| Multi-Omics Analysis | Integrate metabolomics, transcriptomics, and proteomics data. | Elucidate mechanism of action; Identify metabolic pathways and off-target effects. | UHPLC-Q-TOF-MS/MS, RNA-Seq, Quantitative proteomics. nih.gov |
| Collaborative Research | Form interdisciplinary teams of chemists, biologists, and pharmacologists. | Accelerate drug development for complex diseases like drug-resistant infections. | Joint research projects, public-private partnerships. niperraebareli.edu.in |
Collaborative Research Endeavors in Guanidine Chemistry
The multifaceted nature of guanidine chemistry and its broad therapeutic potential necessitate a collaborative approach to research. nih.govmdpi.com Advancing this compound from a chemical entity to a potential therapeutic agent will require synergy between different scientific disciplines. Establishing interdisciplinary research teams comprising synthetic chemists, pharmacologists, cell biologists, and computational scientists will be crucial. Collaborative projects, such as those aimed at tackling drug-resistant bacteria or developing novel cancer therapeutics, can accelerate the research and development process, leveraging diverse expertise to overcome scientific challenges. niperraebareli.edu.in
Q & A
Q. What are the recommended synthetic routes for N-benzoyl-N'-(2-furylmethyl)guanidine, and how do structural modifications influence yield and purity?
- Methodology : Synthesis typically involves coupling benzoyl derivatives with furylmethylguanidine precursors via carbodiimide-mediated amidation or thiourea/urea linkages. For example, analogous compounds (e.g., thiourea derivatives in ) achieved yields of 35–60% using controlled stoichiometry and inert atmospheres.
- Key variables : Reaction temperature (optimized at 0–5°C for sensitive intermediates), solvent polarity (DMF or THF), and purification via column chromatography (silica gel, gradient elution).
- Structural impact : Substituting the furylmethyl group with bulkier moieties (e.g., indazole) reduces yields due to steric hindrance .
Q. How should researchers characterize the chemical structure and purity of this compound?
- Analytical workflow :
- 1H/13C-NMR : Confirm benzoyl (δ 7.4–8.1 ppm for aromatic protons) and furyl (δ 6.2–7.4 ppm) signatures.
- Mass spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and rule out side products.
- Elemental analysis : Compare measured C/H/N ratios with theoretical values (deviations >0.3% indicate impurities) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous to N-formylglycine handling ).
- Store under inert gas (argon) to prevent oxidation of the furyl group.
- Validate biological activity in vitro before in vivo studies to minimize risks .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the prediction of this compound’s electronic properties?
- Computational strategy :
- Employ hybrid functionals (e.g., B3LYP ) incorporating exact exchange to improve accuracy in bond dissociation energy and HOMO-LUMO gap calculations.
- Benchmark against experimental UV-Vis spectra (λmax for π→π* transitions in benzoyl/furyl groups).
- Note : Gradient-corrected functionals may underestimate non-covalent interactions (e.g., furyl stacking) .
Q. How do structural analogs of this compound inform its potential as a kinase inhibitor?
- Case study : Thiourea analogs (e.g., N-benzoyl-N'-(1H-indazol-5-yl)thiourea ) showed kinase inhibition via hydrogen bonding with ATP-binding pockets.
- Design considerations :
- Replace furyl with heterocycles (e.g., thiazolo-pyridines ) to enhance binding affinity.
- Introduce methyl groups to improve metabolic stability (see indazole derivatives ).
- Assay : Use fluorescence polarization assays with recombinant kinases (IC50 determination).
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?
- Troubleshooting framework :
- Scenario : DFT predicts high solubility, but experimental data show precipitation.
- Steps :
Re-evaluate solvent parameters (e.g., dielectric constant) in simulations .
Validate purity (MS/chromatography) to exclude hydrophobic contaminants.
Test alternative solvents (e.g., DMSO-water mixtures) empirically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
